molecular formula C18H20O6 B14312155 (2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone CAS No. 116447-65-5

(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone

Cat. No.: B14312155
CAS No.: 116447-65-5
M. Wt: 332.3 g/mol
InChI Key: PHJPQXCAOMMCFS-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is an organic compound that features a methanone group bonded to two aromatic rings, one of which is substituted with a methoxy group at the 2-position, and the other with methoxy groups at the 2, 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 2,3,4,5-tetramethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Methoxybenzoyl chloride+2,3,4,5-TetramethoxybenzenePyridineThis compound\text{2-Methoxybenzoyl chloride} + \text{2,3,4,5-Tetramethoxybenzene} \xrightarrow{\text{Pyridine}} \text{this compound} 2-Methoxybenzoyl chloride+2,3,4,5-TetramethoxybenzenePyridine​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Potential molecular targets include enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)(2-methoxyphenyl)methanone
  • (2,3,4,5-Tetramethoxyphenyl)propan-2-amine
  • (2,4,5-Trimethoxyphenyl)methanone

Uniqueness

(2-Methoxyphenyl)(2,3,4,5-tetramethoxyphenyl)methanone is unique due to the specific arrangement of methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

116447-65-5

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(2-methoxyphenyl)-(2,3,4,5-tetramethoxyphenyl)methanone

InChI

InChI=1S/C18H20O6/c1-20-13-9-7-6-8-11(13)15(19)12-10-14(21-2)17(23-4)18(24-5)16(12)22-3/h6-10H,1-5H3

InChI Key

PHJPQXCAOMMCFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(C(=C2OC)OC)OC)OC

Origin of Product

United States

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